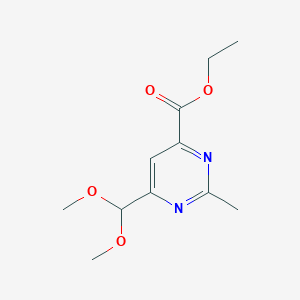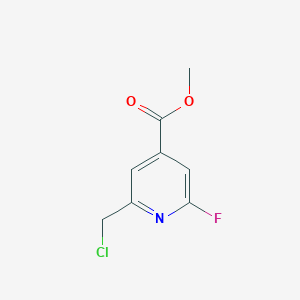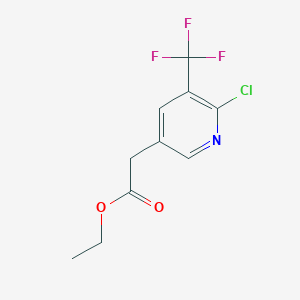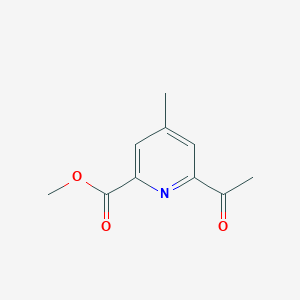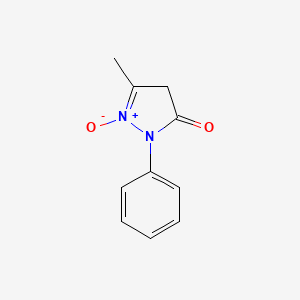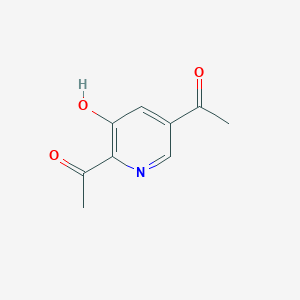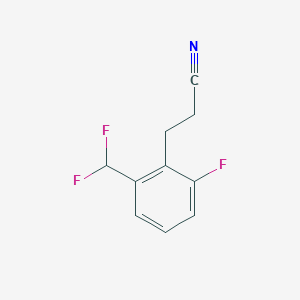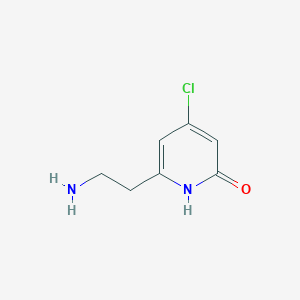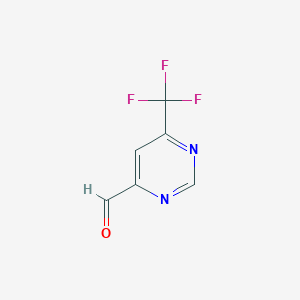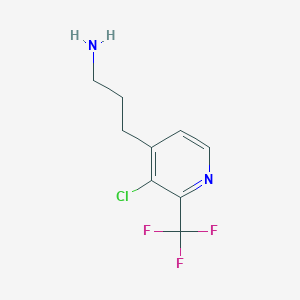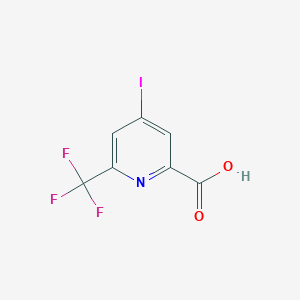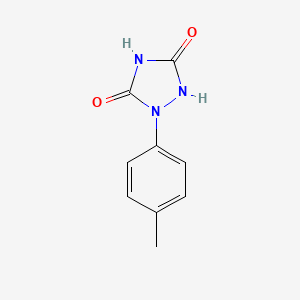
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a p-tolyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
The synthesis of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl groups into carbonyl groups, resulting in the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
科学研究应用
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for investigating the biological activity of triazole-based molecules.
Medicine: In medicine, triazole derivatives are used as active pharmaceutical ingredients (APIs) in the development of drugs for treating infections and cancer. The compound’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in the formulation of coatings and adhesives. Its chemical stability and resistance to degradation make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can enhance the efficacy of certain drugs and reduce their side effects.
相似化合物的比较
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole-3,5-diol: This compound has a phenyl group instead of a p-tolyl group. The presence of the phenyl group can influence the compound’s chemical reactivity and biological activity.
1-Benzyl-1H-1,2,4-triazole-3,5-diol: The benzyl group in this compound provides different steric and electronic effects compared to the p-tolyl group, affecting its overall properties.
1-Methyl-1H-1,2,4-triazole-3,5-diol: The methyl group in this compound is smaller and less bulky than the p-tolyl group, which can impact its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the p-tolyl group enhances its stability and makes it a valuable compound for various applications.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-9(14)10-8(13)11-12/h2-5H,1H3,(H2,10,11,13,14) |
InChI 键 |
QSKPQYVBBGCKQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


